A Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Strategic Building Block in Medicinal Chemistry
A Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Strategic Building Block in Medicinal Chemistry
Executive Summary
The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous clinically significant agents, particularly in oncology.[1] This guide provides an in-depth technical overview of 6-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-92-8) , a versatile synthetic intermediate. We will delve into its chemical properties, a robust synthetic methodology, and principles of analytical characterization. The primary focus will be on its strategic application in the synthesis of complex pharmaceutical targets, using the streamlined synthesis of the tyrosine kinase inhibitor Pazopanib as a central case study. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.
Compound Profile: 6-Bromo-2,5-dimethyl-2H-indazole
6-Bromo-2,5-dimethyl-2H-indazole is a substituted aromatic heterocycle. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The N2-methylation stabilizes a specific tautomeric form, which can be crucial for directing subsequent reactions and ensuring specific biological interactions in a final drug molecule. The additional methyl group at the 5-position modifies the electronic and lipophilic properties of the molecule, which can influence solubility, metabolic stability, and target engagement of its derivatives.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1159511-92-8 | [2] |
| IUPAC Name | 6-bromo-2,5-dimethyl-2H-indazole | |
| Molecular Formula | C₉H₉BrN₂ | [2] |
| Molecular Weight | 225.09 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥98% (typical commercial grade) | [2] |
Synthesis and Mechanistic Rationale
The synthesis of 6-Bromo-2,5-dimethyl-2H-indazole is most logically achieved via the N-methylation of a suitable precursor, 6-bromo-5-methyl-1H-indazole. The choice of methylating agent and base is critical for controlling the regioselectivity of the reaction.
Synthetic Pathway: N-Methylation
The reaction proceeds by deprotonation of the indazole ring's N-H proton, followed by nucleophilic attack of the resulting indazolide anion on a methylating agent.
// Nodes SM [label="6-Bromo-5-methyl-1H-indazole"]; Base [label="Strong Base (e.g., NaH)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Indazolide Anion\n(Deprotonated Intermediate)"]; Reagent [label="Methylating Agent\n(e.g., Methyl Iodide)", shape=ellipse, fillcolor="#FFFFFF"]; Product_Mix [label="Mixture of N1 and N2 Isomers"]; Product_N2 [label="6-Bromo-2,5-dimethyl-2H-indazole\n(Target Product, N2-isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_N1 [label="6-Bromo-1,5-dimethyl-1H-indazole\n(Byproduct, N1-isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Chromatographic\nPurification", shape=cylinder, fillcolor="#FBBC05"];
// Edges SM -> Intermediate [label="Deprotonation"]; Base -> Intermediate [style=dashed]; Intermediate -> Product_Mix [label="SN2 Reaction"]; Reagent -> Product_Mix [style=dashed]; Product_Mix -> Purification; Purification -> Product_N2 [label="Separation"]; Purification -> Product_N1 [label="Separation"]; }
Mechanistic Insights and Control of Regioselectivity
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal.[3] It irreversibly deprotonates the indazole N-H, generating the indazolide anion without competing in the subsequent alkylation step. This is superior to weaker bases which might only establish an equilibrium.
-
Tautomerism and Isomer Formation: The indazolide anion is a resonance-stabilized species with negative charge density on both N1 and N2 nitrogens. Consequently, alkylation typically yields a mixture of the N1 and N2-methylated isomers.[3] The thermodynamically more stable 1H-indazole is often the predominant tautomer in the starting material, but the 2H-indazole (N2-substituted) can be a significant product after alkylation.[1]
-
Purification: The separation of the N1 and N2 isomers is the most critical step in ensuring the final product's integrity. Due to their different dipole moments, they are typically separable by silica gel column chromatography.[3]
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the well-established synthesis of the analogous 6-bromo-2-methyl-2H-indazole.[3]
-
Preparation: To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Spectroscopic Characterization
Confirmation of the structure and purity of 6-Bromo-2,5-dimethyl-2H-indazole is achieved using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, a singlet for the C5-methyl group, and a characteristic singlet for the N2-methyl group, typically in the range of 4.0-4.3 ppm. The aromatic protons will exhibit coupling patterns consistent with a trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals, including two methyl carbons and seven aromatic/heterocyclic carbons. The position of the N-methyl signal will help confirm N2 substitution.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion. The spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final product, ensuring it is free from the N1-isomer and other process-related impurities.
Application in Drug Discovery: A Strategic Intermediate for Kinase Inhibitors
The true value of 6-Bromo-2,5-dimethyl-2H-indazole lies in its role as a strategic building block. The bromine at the 6-position is perfectly poised for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone reactions in modern medicinal chemistry for constructing complex molecules.[4]
Case Study: Streamlined Synthesis of Pazopanib
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] While the innovator's synthesis is effective, alternative routes have been developed for improved efficiency and commercial viability. One such improved route utilizes 6-bromo-2,3-dimethyl-2H-indazole, a close analog of our title compound.[7][8] This demonstrates the strategic advantage of using a pre-functionalized indazole core.
The key step involves a copper- or palladium-catalyzed amination reaction to couple the indazole core with a pyrimidine fragment. The use of 6-Bromo-2,5-dimethyl-2H-indazole would follow the same logic, providing a direct route to Pazopanib analogues.
// Nodes Indazole [label="6-Bromo-2,5-dimethyl-2H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="N-methylpyrimidin-4-amine\n(Coupling Partner)"]; Catalyst [label="Pd or Cu Catalyst\n+ Base", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Key Pazopanib Analogue Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalDrug [label="Further Elaboration\nto Pazopanib Analogue"];
// Edges Indazole -> Product [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)"]; Amine -> Product; Catalyst -> Product [style=dashed]; Product -> FinalDrug [label="Final Synthetic Steps"]; }
-
Causality of Experimental Choice: Starting with a 6-bromo-indazole derivative allows for the direct installation of the crucial pyrimidine side chain late in the synthesis.[7] This convergent approach is often more efficient and higher-yielding than building the indazole ring onto a pre-existing complex structure. The bromine atom provides a reliable and well-understood reaction site for this key bond formation. Patent literature describes using copper(I) oxide as a catalyst for this type of amination, which can be a more cost-effective alternative to palladium catalysts in some industrial processes.[8]
Safety, Handling, and Storage
-
Safety: 6-Bromo-2,5-dimethyl-2H-indazole should be handled in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Based on analogous compounds, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[9]
-
Handling: Avoid generating dust. Ensure all ignition sources are removed when handling the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromo-2,5-dimethyl-2H-indazole is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its defined structure, with a stable N2-methyl group and a versatile bromine handle, makes it an ideal intermediate for constructing complex drug candidates. As demonstrated by its close analogy to intermediates used in the efficient synthesis of Pazopanib, this building block enables a convergent and powerful approach to novel kinase inhibitors and other important therapeutic agents. Its proper synthesis, characterization, and strategic implementation can significantly accelerate drug discovery timelines.
References
- Google Patents. (2021). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride. Google Patents.
- Google Patents. (2014). CN104130191A - Indazole compound and preparation method thereof. Google Patents.
-
World Scientific. (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific Publishing. Available from: [Link]
-
MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Available from: [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]
- Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
CP Lab Chemicals. (n.d.). 6-Bromo-2, 5-dimethyl-2H-indazole, min 98%, 1 gram. CP Lab Chemicals. Available from: [Link]
- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles. Google Patents.
- Google Patents. (2021). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents.
-
Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. Available from: [Link]
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. worldscientific.com [worldscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 9. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]
